Methyl 5-methoxypiperidine-3-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-methoxypiperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-11-7-3-6(4-9-5-7)8(10)12-2/h6-7,9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBNOXOFPXLREH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(CNC1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50736246 | |
| Record name | Methyl 5-methoxypiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50736246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113826-40-7 | |
| Record name | Methyl 5-methoxypiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50736246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 5 Methoxypiperidine 3 Carboxylate and Its Analogues
De Novo Synthesis of the Piperidine (B6355638) Core
The creation of the piperidine nucleus from acyclic precursors, known as de novo synthesis, is a cornerstone of heterocyclic chemistry. These approaches provide flexibility in introducing substituents and controlling stereochemistry.
Cyclization Reactions for Piperidine Ring Formation
Intramolecular cyclization is a primary strategy for forming the piperidine ring, involving the formation of one or two bonds to close the six-membered ring. The choice of substrate and reaction conditions dictates the efficiency and stereochemical outcome of the cyclization.
The cyclization of substrates containing an alkene functionality is a powerful method for constructing substituted piperidines. These reactions often rely on metal catalysis to activate the alkene and facilitate ring closure.
One notable approach is the oxidative amination of non-activated alkenes. For instance, a gold(I)-catalyzed reaction has been developed for the difunctionalization of a double bond, which simultaneously forms the N-heterocycle and introduces an oxygen-containing substituent. nih.gov A similar transformation can be achieved with high enantioselectivity using a palladium catalyst paired with a novel pyridine-oxazoline ligand. nih.gov This latter method was found to be effective for both aminooxygenation and azidation reactions. nih.gov
Radical-mediated cyclizations also provide an effective route. A method involving a cobalt(II) catalyst enables the intramolecular cyclization of linear amino-aldehydes to yield various piperidines. nih.gov Furthermore, radical cascades initiated by triethylborane (B153662) on 1,6-enynes can produce complex polysubstituted alkylidene piperidines through a sequence of cyclizations and ring cleavage. nih.gov
| Method | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|
| Oxidative Amination | Gold(I) complex / Iodine(III) agent | Forms N-heterocycle and introduces O-substituent simultaneously. | nih.gov |
| Enantioselective Aminooxygenation | Palladium / Pyridine-oxazoline ligand | Achieves high enantioselectivity in forming substituted piperidines. | nih.gov |
| Radical Cyclization | Cobalt(II) complex | Effective for cyclizing linear amino-aldehydes. | nih.gov |
| Radical Cascade | Triethylborane | Synthesizes polysubstituted alkylidene piperidines from 1,6-enynes. | nih.gov |
The reductive cyclization of amino acetals represents a key strategy for synthesizing piperidines with controlled stereochemistry. This method is particularly useful for creating functionalized piperidines with multiple contiguous stereocenters.
A diastereoselective approach begins with a nitro-Mannich reaction between a β-substituted nitroalkane and a glyoxylate (B1226380) imine, which establishes the initial stereochemistry. researchgate.net The resulting β-nitro-amine intermediate, which contains the necessary atoms for the piperidine ring, is then subjected to reductive cyclization. researchgate.net This cyclization is typically achieved using a combination of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), and a reducing agent like triethylsilane (Et₃SiH). researchgate.net The stereochemistry established in the initial nitro-Mannich reaction is retained during the ring closure, allowing for the synthesis of stereochemically pure piperidines. researchgate.net This methodology has been successfully applied to produce a range of piperidines with different 4-aryl or 4-heteroaryl substituents. researchgate.net
| Step | Reaction Type | Reagents | Outcome | Reference |
|---|---|---|---|---|
| 1 | Diastereoselective Nitro-Mannich Reaction | β-substituted nitroalkane + glyoxylate imine | Forms β-nitro-amine intermediate with controlled stereochemistry. | researchgate.net |
| 2 | Reductive Cyclization | BF₃·OEt₂ and Et₃SiH | Yields stereochemically pure functionalized piperidines. | researchgate.net |
Achieving enantioselectivity is a critical goal in modern organic synthesis, particularly for pharmaceutical applications. Several multistage approaches have been developed to produce chiral piperidine derivatives.
One effective strategy involves a one-pot azide (B81097) reductive cyclization of an aldehyde, which has been used in the enantioselective synthesis of (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid. nih.gov This method generates a versatile intermediate that can be further modified to create a variety of analogues. nih.gov Another powerful technique is the Rhodium-catalyzed asymmetric reductive Heck reaction. This process can be used to couple arylboronic acids with a dihydropyridine (B1217469) intermediate, furnishing 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. acs.org Subsequent reduction provides access to a wide array of enantioenriched 3-substituted piperidines. acs.org
Chiral lactams, derived from the cyclodehydration of aryl-δ-oxoacids with (R)-phenylglycinol, serve as valuable precursors for the enantiodivergent synthesis of both (R)- and (S)-2-phenylpiperidine. rsc.org This approach has been successfully applied to the enantioselective synthesis of the piperidine alkaloid (−)-anabasine. rsc.org
Ring Transformations and Rearrangements
Building the piperidine core can also be accomplished by modifying an existing ring system. Ring expansion reactions, for example, can transform a smaller ring, such as a pyrrolidine (B122466), into a piperidine. researchgate.net While some ring expansion methods using alkyl azides have been reported, they can suffer from low yields. dtic.mil
A notable ring transformation is the Achmatowicz rearrangement. This reaction converts a furan (B31954) derivative into a dihydropyran ring, which can then be further elaborated into a piperidine nucleus. This strategy was a key step in a de novo synthesis of swainsonine, where an Achmatowicz rearrangement was used to form a pyranone intermediate that was later converted into the indolizidine ring system containing a piperidine core. ntu.edu.sg
Convergent and Divergent Synthetic Routes
In contrast, a divergent synthesis starts from a common intermediate that is elaborated into a library of structurally related compounds. This is particularly useful for structure-activity relationship studies. For example, a core piperidine structure can be generated and then subjected to various functionalization reactions to produce a range of analogues. nih.gov The development of methods that allow for the late-stage functionalization of the piperidine ring is crucial for this type of approach.
Introduction and Functionalization of Methoxy (B1213986) and Carboxylate Moieties
The primary challenge in synthesizing Methyl 5-methoxypiperidine-3-carboxylate lies in the controlled installation of the methoxy group at the C-5 position and the methyl carboxylate at the C-3 position. The synthetic approaches must address the stereochemical and regiochemical outcomes of these functionalizations.
Achieving stereocontrol during the introduction of the methoxy group at the C-5 position is critical for defining the biological activity of the final molecule. Several strategies can be envisioned, often involving the functionalization of a pre-formed heterocyclic ring.
One effective method involves the diastereoselective epoxidation of a tetrahydropyridine (B1245486) precursor, followed by a regioselective ring-opening. nih.gov In this approach, a suitably substituted tetrahydropyridine undergoes epoxidation. The resulting epoxide can then be opened by methanol (B129727) under acidic or basic conditions. The regioselectivity of the nucleophilic attack by methanol is crucial for ensuring the methoxy group is installed at the C-5 position. The stereochemistry of the final product is determined by the facial selectivity of the epoxidation step and the stereospecificity of the subsequent ring-opening, which typically proceeds via an SN2 mechanism. nih.gov
Another advanced strategy involves the use of N,O-acetals derived from piperidine precursors. For instance, iron(III) triflate (Fe(OTf)3) has been shown to catalyze the diastereoselective functionalization of N,O-acetals. acs.orgacs.org A synthetic route could be designed where a hydroxyl group is first introduced at C-5, which is then used to form an N,O-acetal. Subsequent reaction with a suitable nucleophile in the presence of a Lewis acid catalyst could lead to the formation of a C-5 methoxy-substituted piperidine with high diastereoselectivity. acs.org The stereochemical outcome is often dictated by the thermodynamically more stable chair-like transition state, which minimizes steric interactions. acs.org
The table below summarizes potential methods for the stereoselective introduction of a C-5 oxygen functionality, a precursor to the methoxy group.
| Method | Precursor | Reagents | Key Features |
| Epoxidation/Ring-Opening | Tetrahydropyridine | 1. Epoxidation agent (e.g., m-CPBA) 2. Methanol (MeOH) | Diastereoselective epoxidation followed by regioselective SN2 ring-opening. nih.gov |
| N,O-Acetal Chemistry | C-5 Hydroxypiperidine | 1. Acetal (B89532) formation 2. Lewis Acid (e.g., Fe(OTf)3), Methanol | High diastereoselectivity via a chair-form transition state. acs.org |
| Oxidative Amination | Non-activated alkene | Gold(I) catalyst, Oxidizing agent | Can simultaneously form the N-heterocycle and introduce an O-substituent. nih.gov |
The introduction of the methyl ester at the C-3 position is typically accomplished by esterifying the corresponding piperidine-3-carboxylic acid. The choice of esterification method depends on the stability of the substrate and the presence of other functional groups.
Fischer Esterification: The most traditional method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is an equilibrium-driven reaction, and often a large excess of methanol is used as the solvent to drive the reaction to completion. masterorganicchemistry.com While straightforward, the harsh acidic conditions may not be suitable for substrates with acid-labile protecting groups.
Coupling Reagent-Mediated Esterification: For more sensitive substrates, esterification can be achieved under milder conditions using coupling reagents. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base can activate the carboxylic acid, allowing it to react with methanol. organic-chemistry.org Other coupling reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are also effective, even for sterically hindered acids. organic-chemistry.orgresearchgate.net
Solid-Phase Catalysts: To simplify purification and improve the environmental profile of the reaction, solid-phase acid catalysts can be employed. Catalysts like silica (B1680970) chloride or macroporous polymeric acid resins can effectively promote esterification without the need for aqueous workup to remove the catalyst. organic-chemistry.orgnih.gov
The following table compares various esterification strategies.
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Fischer Esterification | Methanol, H₂SO₄ (cat.) | Reflux | Simple, inexpensive reagents. masterorganicchemistry.com | Harsh acidic conditions, equilibrium reaction. masterorganicchemistry.com |
| EDCI Coupling | EDCI, Base (e.g., DMAP), Methanol | Room Temperature | Mild conditions, high yield. organic-chemistry.org | Higher cost of reagents. |
| SO₂F₂ Mediation | Sulfuryl fluoride (B91410) (SO₂F₂), Methanol | Room Temperature | High efficiency, mild conditions. organic-chemistry.org | Requires handling of a gaseous reagent. |
| Solid-Acid Catalysis | Macroporous polymeric acid, Methanol | 50-80 °C | Recyclable catalyst, simple workup. organic-chemistry.orgnih.gov | May require elevated temperatures. |
Regioselective Synthesis and Control
Controlling the regiochemistry to achieve the desired 3,5-substitution pattern is a paramount challenge in the synthesis of this compound. The strategy often relies on starting with a precursor where the positions for functionalization are already defined or can be selectively activated.
One powerful approach is the reduction of a suitably substituted pyridine (B92270) derivative. For example, a pyridine ring bearing a carboxylate group (or a precursor like a cyano group) at the 3-position and a methoxy group at the 5-position can be catalytically hydrogenated to the corresponding piperidine. This method fixes the regiochemistry from the outset. The stereochemistry of the resulting piperidine depends on the hydrogenation conditions and the catalyst used. nih.gov
Alternatively, intramolecular cyclization reactions can provide excellent regiocontrol. An acyclic precursor containing the requisite nitrogen, C-3 carboxylate, and a masked C-5 hydroxyl group can be designed to cyclize in a way that exclusively forms the six-membered piperidine ring with the correct substitution pattern. For example, an intramolecular aza-Michael reaction can be used to form substituted piperidines with good regioselectivity. rsc.org
A third strategy involves the directed functionalization of a pre-existing piperidine ring. For instance, α-lithiation of N-Boc protected piperidines followed by trapping with an electrophile is a known method for introducing substituents at the C-2 or C-6 positions. nih.gov A similar strategy, perhaps involving remote functionalization or the use of directing groups, could potentially be adapted to achieve regioselective functionalization at the C-3 and C-5 positions. The synthesis of various piperidine-3-carboxylic acid derivatives often starts from commercially available precursors like (R)- or (S)-piperidine-3-carboxylic acid, where one functional group is already in place. nih.gov Subsequent functionalization at C-5 would then be the key regioselective step.
Chemical Transformations and Reactivity of Methyl 5 Methoxypiperidine 3 Carboxylate
Reactions Involving the Ester Functionality
The methyl carboxylate group is a primary site for synthetic modification, allowing for its conversion into other important functional groups such as carboxylic acids, amides, and alcohols.
Ester hydrolysis involves the cleavage of the ester bond to form a carboxylic acid and an alcohol. This reaction is typically catalyzed by either acid or base. In the case of Methyl 5-methoxypiperidine-3-carboxylate, base-catalyzed hydrolysis using a hydroxide (B78521) source like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and an organic solvent (e.g., methanol (B129727) or THF) would yield 5-methoxypiperidine-3-carboxylic acid. google.comjocpr.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester.
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This transformation can also be catalyzed by either an acid or a base. For this compound, reacting it with a different alcohol (e.g., ethanol (B145695) or isopropanol) in the presence of a catalyst would result in the corresponding ethyl or isopropyl ester, respectively, with methanol as a byproduct.
Table 1: Representative Conditions for Ester Hydrolysis
| Catalyst | Reagents | Solvent | Product |
|---|---|---|---|
| Base | NaOH or LiOH | Water/Methanol | 5-Methoxypiperidine-3-carboxylic acid |
| Acid | H₂SO₄ or HCl | Water/Dioxane | 5-Methoxypiperidine-3-carboxylic acid |
The ester functionality can be converted into an amide through reaction with a primary or secondary amine. This direct amidation often requires elevated temperatures or can be facilitated by catalysts. A more common and milder approach involves a two-step process: first, the hydrolysis of the ester to the corresponding carboxylic acid, followed by a coupling reaction with an amine.
Peptide coupling reactions are a cornerstone of medicinal chemistry and peptide synthesis. bachem.com In this context, the 5-methoxypiperidine-3-carboxylic acid (obtained from hydrolysis) is activated using a coupling reagent to form a highly reactive intermediate. This intermediate then readily reacts with an amine to form the amide bond. A variety of coupling reagents are available, each with specific advantages regarding reaction efficiency and suppression of side reactions like racemization. researchgate.net The choice of reagent and additives is crucial for achieving high yields and purity, especially with sterically hindered or sensitive substrates. bachem.com
Table 2: Common Peptide Coupling Reagents
| Reagent Abbreviation | Full Name | Activating Species |
|---|---|---|
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | OBt ester |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | OAt ester |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | OBt ester |
| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | O-acylisourea |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Oxyma ester |
The ester group can be reduced to a primary alcohol, yielding (5-methoxypiperidin-3-yl)methanol. This transformation requires strong reducing agents, as esters are less reactive than aldehydes or ketones. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this purpose, capable of readily reducing esters to alcohols. harvard.edulibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide.
It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. libretexts.org Other reagents, such as diisobutylaluminium hydride (DIBAL-H), can, under carefully controlled conditions (e.g., low temperature), selectively reduce an ester to an aldehyde intermediate. libretexts.org However, isolating the aldehyde can be challenging as it is more reactive than the starting ester and can be further reduced to the alcohol.
Reactions Involving the Methoxy (B1213986) Group
The methoxy group at the 5-position of the piperidine (B6355638) ring is an ether functionality. Ethers are generally stable and unreactive under many conditions. However, they can be cleaved to form alcohols through reaction with strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). Lewis acids such as boron tribromide (BBr₃) are also highly effective for ether cleavage. Applying these conditions to this compound would be expected to convert the 5-methoxy group into a 5-hydroxy group, yielding Methyl 5-hydroxypiperidine-3-carboxylate. This reaction would likely require protection of the piperidine nitrogen, for example as a carbamate, to prevent side reactions.
Reactivity of the Piperidine Nitrogen
The secondary amine within the piperidine ring is a nucleophilic and basic center, making it a key site for functionalization through alkylation and acylation reactions.
N-alkylation involves the formation of a new carbon-nitrogen bond. This is typically achieved by reacting the piperidine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. researchgate.net The base, such as potassium carbonate (K₂CO₃) or a non-nucleophilic amine like N,N-diisopropylethylamine (DIPEA), is required to neutralize the hydrohalic acid byproduct generated during the reaction. researchgate.net Without a base, the reaction would slow or stop as the acidic byproduct protonates the starting piperidine, forming an unreactive ammonium (B1175870) salt. researchgate.net
N-acylation introduces an acyl group onto the piperidine nitrogen, forming an amide. This is a common strategy for protecting the nitrogen or for building more complex molecular architectures. The reaction is typically performed using an acylating agent like an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., triethylamine (B128534) or pyridine). semanticscholar.org For example, reacting this compound with acetyl chloride would yield Methyl 1-acetyl-5-methoxypiperidine-3-carboxylate. This transformation converts the basic secondary amine into a neutral amide, significantly altering the chemical properties of the molecule.
Stereochemical Control in Transformations
The piperidine ring of this compound contains stereocenters, and controlling the stereochemistry during its synthesis and subsequent reactions is a significant aspect of its chemistry. The substituents at the 3 and 5 positions can exist in either a cis or trans relationship to each other.
In the synthesis of substituted piperidines, stereochemical control can be achieved through various strategies, including diastereoselective reductions and alkylations. For instance, the reduction of an enamine precursor can lead to the formation of specific diastereomers depending on the catalyst and reaction conditions used. nih.gov
Furthermore, the existing stereocenters can direct the stereochemical outcome of subsequent reactions. This substrate-controlled diastereoselectivity is a powerful tool in synthesis. For example, in the functionalization of the piperidine ring, the bulky protecting group on the nitrogen can influence the approach of reagents, favoring the formation of one diastereomer over another.
Catalytic asymmetric synthesis provides another avenue for stereochemical control. The use of chiral catalysts can enantioselectively transform prochiral precursors into chiral piperidine derivatives. For example, rhodium catalysts with chiral ferrocene (B1249389) ligands have been employed in the asymmetric hydrogenation of unsaturated piperidine precursors to yield enantiomerically enriched products. nih.gov
In reactions involving the creation of a new stereocenter, such as the α-functionalization of the ester, the stereochemistry can be influenced by the formation of a metal enolate and its subsequent reaction. The choice of metal counterion, solvent, and temperature can all play a role in the diastereoselectivity of such transformations.
The stereochemical outcome of reactions can often be predicted by considering the conformational preferences of the piperidine ring, which typically adopts a chair conformation. The substituents will preferentially occupy equatorial positions to minimize steric strain, and this conformational bias can dictate the facial selectivity of reactions.
| Transformation Type | Method for Stereochemical Control | Example |
| Reduction of Precursors | Diastereoselective reduction of enamines or tetrahydropyridines | Use of specific catalysts and reaction conditions to favor one diastereomer. nih.gov |
| Asymmetric Catalysis | Enantioselective hydrogenation using chiral catalysts | Rhodium catalysts with chiral ligands for the synthesis of enantiomerically enriched piperidines. nih.gov |
| Substrate-Controlled Reactions | Influence of existing stereocenters and protecting groups | A bulky N-protecting group directing the approach of a reagent to the opposite face of the ring. |
| α-Functionalization of Ester | Control of enolate geometry and reaction conditions | Use of specific bases and solvents to influence the diastereoselectivity of alkylation. |
Derivatization Strategies for Analytical and Synthetic Applications
Esterification for Chromatographic Analysis
Esterification is a fundamental derivatization technique in chromatographic analysis, primarily aimed at increasing the volatility and thermal stability of polar compounds for Gas Chromatography (GC). While Methyl 5-methoxypiperidine-3-carboxylate already contains a methyl ester, further esterification, or more accurately, transesterification, can be employed to introduce groups that offer better chromatographic properties or detection sensitivity.
The primary goal of this derivatization is to replace the methyl group of the ester with another alkyl or aryl group. For instance, converting the methyl ester to a pentafluorobenzyl (PFB) ester can significantly enhance its detectability by an Electron Capture Detector (ECD), a highly sensitive detector for electrophilic compounds. The reaction typically involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by re-esterification with a suitable reagent.
Common reagents for esterification in GC analysis include:
Boron Trifluoride-Methanol (BF₃-MeOH): A classic reagent for preparing methyl esters from carboxylic acids.
Pentafluorobenzyl Bromide (PFB-Br): Used to form PFB esters for sensitive detection by ECD.
N,N-Dimethylformamide dimethyl acetal (B89532) (DMFDA): A rapid methylating agent that converts carboxylic acids to methyl esters under mild conditions.
The choice of reagent depends on the analytical requirements, such as the desired level of sensitivity and the compatibility with the chromatographic system. In the context of analyzing fatty acids, piperidide derivatives, formed by converting the acid to an acyl chloride and reacting it with a piperidine (B6355638) derivative, have been shown to be more suitable than methyl esters for structural analysis by mass spectrometry due to more informative fragmentation patterns. nih.gov This highlights that derivatization of the carboxyl group is a versatile strategy for enhancing analytical characterization. nih.gov
| Reagent | Derivative Formed | Analytical Advantage | Typical Conditions |
|---|---|---|---|
| BF₃-Methanol | Methyl Ester | Increased volatility for GC. colostate.edu | Heating in a boiling water bath for ~2 minutes. |
| PFB-Br | Pentafluorobenzyl (PFB) Ester | Enhanced sensitivity with Electron Capture Detection (ECD). | Reaction in an organic solvent with a base (e.g., tertiary amine) at 40°C. |
| DMFDA | Methyl Ester | Rapid and quantitative reaction at room temperature. | Mixing with the sample in a nonaqueous solvent. |
Silylation Techniques for Volatility Enhancement
Silylation is a widely used derivatization method to increase the volatility of compounds containing active hydrogen atoms, such as those in amines, alcohols, and carboxylic acids, making them amenable to GC analysis. For this compound, the secondary amine (N-H) of the piperidine ring is the primary site for silylation. This process replaces the active hydrogen with a nonpolar trimethylsilyl (B98337) (TMS) or a related silyl (B83357) group, which reduces intermolecular hydrogen bonding and lowers the boiling point of the molecule.
The reaction involves treating the compound with a silylating agent. A variety of these reagents are available, differing in their reactivity. Common silylating agents include:
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Trimethylchlorosilane (TMCS), often used as a catalyst with other silylating agents.
N-trimethylsilylimidazole (TMSI), particularly effective for silylating hydroxyl groups.
The derivatization enhances the thermal stability of the analyte and often improves its chromatographic peak shape. The resulting N-silylated derivative of this compound would be significantly more volatile and less polar, allowing for easier separation and analysis by GC-MS. nih.govnih.gov
| Silylating Agent | Abbreviation | Target Functional Group | Key Feature |
|---|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -NH, -OH, -COOH | Powerful and widely used silylating agent. |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -NH, -OH, -COOH | Most volatile of the trimethylsilylacetamides. |
| Trimethylchlorosilane | TMCS | Used as a catalyst | Often added to increase the reactivity of other silylating agents. |
| N-trimethylsilylimidazole | TMSI | -OH | Highly selective for hydroxyl groups over amine groups. |
Activated Ester Formation for Further Coupling
In synthetic chemistry, the methyl ester of this compound can be converted into an "activated ester" to facilitate coupling reactions, most commonly the formation of amide bonds with amines or new ester bonds with complex alcohols. A methyl ester itself has limited reactivity towards nucleophiles. Activation is typically achieved by first hydrolyzing the methyl ester to the corresponding carboxylic acid, which is then converted into a more reactive species.
Several methods exist for activating carboxylic acids:
Acyl Halide Formation: The carboxylic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form a highly reactive acyl chloride. This intermediate readily reacts with amines or alcohols. nih.gov
Carbodiimide Coupling: Reagents such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl), often in the presence of an additive like 4-dimethylaminopyridine (B28879) (DMAP) or N-hydroxysuccinimide (NHS), convert the carboxylic acid into an activated intermediate that efficiently couples with nucleophiles. nih.govrsc.org
Mixed Anhydride (B1165640) Formation: The Yamaguchi esterification method involves forming a mixed anhydride, which then reacts with an alcohol. This is particularly useful for coupling sterically hindered fragments. rsc.org
This strategy transforms the relatively inert methyl ester into a versatile synthetic handle, enabling the incorporation of the 5-methoxypiperidine-3-carboxylate scaffold into larger, more complex molecules like peptides or potential pharmaceutical agents. nih.gov
| Activation Method | Reagents | Reactive Intermediate | Primary Application |
|---|---|---|---|
| Acyl Halide Formation | SOCl₂, (COCl)₂ | Acyl Chloride | Amide and ester synthesis. nih.gov |
| Carbodiimide Coupling | EDC·HCl, DCC | O-acylisourea | Peptide synthesis, amide bond formation. nih.gov |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride | Mixed Anhydride | Macrolactonization, synthesis of complex esters. rsc.org |
Selective Functional Group Manipulations
The presence of multiple functional groups in this compound allows for a range of selective chemical transformations. The key to these manipulations is the use of conditions or protecting groups that allow one functional group to react while the others remain unchanged.
N-Functionalization: The secondary amine is often the most reactive site. It can be selectively alkylated, acylated, or protected without affecting the ester or ether groups. For example, the amine can be protected with a tert-butyloxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This N-Boc protected intermediate then allows for selective reactions at other positions, such as hydrolysis of the ester. nih.gov
Ester Hydrolysis: The methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid under basic conditions, for instance, using sodium hydroxide (B78521) in methanol (B129727). nih.gov This carboxylic acid can then be used in the coupling reactions described previously.
Ring C-H Functionalization: Advanced synthetic methods allow for the direct functionalization of the C-H bonds of the piperidine ring. The site of this functionalization can be controlled by the choice of catalyst and the nature of the protecting group on the nitrogen atom, enabling the introduction of substituents at specific positions on the piperidine ring. nih.gov
These selective manipulations are fundamental in medicinal chemistry and organic synthesis for creating analogues and building complex molecular architectures from the piperidine scaffold.
Methyl 5 Methoxypiperidine 3 Carboxylate As a Versatile Building Block in Complex Molecule Synthesis
Construction of Fused and Bridged Heterocyclic Systems
The piperidine (B6355638) scaffold is a common feature in a wide array of natural products and pharmaceuticals. nih.gov Constraining the conformation of this ring system through the formation of fused or bridged structures is a powerful strategy in medicinal chemistry to enhance binding affinity, selectivity, and metabolic stability. Methyl 5-methoxypiperidine-3-carboxylate serves as an excellent starting point for such constructions.
Fused Systems: The synthesis of fused bicyclic piperidines can be achieved through intramolecular cyclization reactions. nih.gov For this compound, the ester functionality at the C3 position and the nitrogen atom of the piperidine ring are key reactive handles. For instance, the nitrogen can be functionalized with a chain containing an electrophilic center, which can then react with a nucleophilic center generated at or near the C2 or C4 positions. A Dieckmann condensation, for example, could be employed by first N-alkylating the piperidine with a halo-ester, followed by base-mediated intramolecular cyclization to form a new ring fused to the piperidine core. The methoxy (B1213986) group at the C5 position can influence the regioselectivity of these reactions through steric and electronic effects.
Bridged Systems: Bridged piperidines, such as nortropanes and quinuclidines, offer rigid three-dimensional structures that can precisely orient substituents for optimal interaction with biological targets. nih.govnih.gov Synthesizing these structures often involves intramolecular bond formation between non-adjacent atoms of the piperidine ring. Starting from this compound, one could envision a strategy involving the functionalization of both the nitrogen and the C4 position. An intramolecular Mannich reaction or an intramolecular Heck reaction, after appropriate derivatization, could forge a carbon-carbon or carbon-nitrogen bond across the ring, leading to the formation of a bicyclic, bridged system. The development of such constrained analogues is a key strategy in modern drug design. nih.gov
Incorporation into Biologically Relevant Scaffolds
The piperidine ring is a privileged scaffold in medicinal chemistry, and this compound provides a template for creating more complex derivatives with potential therapeutic applications. nih.gov
Pyrazole (B372694) moieties are important components of many biologically active compounds. The synthesis of piperidinyl-pyrazoles from piperidine-3-carboxylic acid derivatives has been demonstrated as a robust method for creating novel heterocyclic amino acid building blocks. mdpi.comnih.gov A general and effective strategy involves a multi-step sequence starting from the parent piperidine carboxylic acid.
The synthesis commences with the conversion of an N-protected piperidine-3-carboxylic acid into its corresponding β-keto ester. This intermediate is then treated with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form a β-enamino diketone. The crucial pyrazole ring formation is achieved through the condensation of this β-enamino diketone with various substituted hydrazines. mdpi.comnih.gov This reaction typically affords the 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as the major regioisomer. mdpi.com The scope of this reaction allows for the incorporation of a wide variety of substituents on the pyrazole ring by simply changing the hydrazine (B178648) reactant.
| Entry | Hydrazine Reactant | Product | Yield (%) |
| 1 | Phenylhydrazine (B124118) | tert-butyl 4-[4-(methoxycarbonyl)-1-phenyl-1H-pyrazol-5-yl]piperidine-1-carboxylate | 60 |
| 2 | (4-Fluorophenyl)hydrazine | tert-butyl 4-[1-(4-fluorophenyl)-4-(methoxycarbonyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate | 55 |
| 3 | (4-Methoxyphenyl)hydrazine | tert-butyl 4-[4-(methoxycarbonyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate | 60 |
| 4 | Methylhydrazine | tert-butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate | 51 |
Table based on synthesis of related piperidin-4-yl pyrazoles, demonstrating the synthetic utility. Data sourced from Molecules (2021). mdpi.com
This synthetic route highlights how the piperidine-3-carboxylate structure can be effectively transformed into a more complex, biologically relevant piperidinyl-pyrazole scaffold.
While the synthesis of pyrrolidines from piperidines is less common than ring expansion, ring contraction methodologies can be employed to convert the six-membered piperidine ring of this compound into a five-membered pyrrolidine (B122466) scaffold. Such transformations are valuable for exploring the structure-activity relationships of biologically active molecules where the ring size is a critical determinant of activity.
One potential synthetic approach involves a Wolff rearrangement or a related photochemical ring contraction. This would require initial functionalization of the piperidine ring at the α-position to the carbonyl group (C2) to generate a diazoketone. Upon photochemical or thermal activation, this diazoketone could undergo rearrangement with expulsion of nitrogen gas, leading to a ring-contracted pyrrolidine-2-carboxylate derivative. Alternative strategies could involve oxidative cleavage of the piperidine ring followed by reductive amination to re-form a five-membered ring. These methods, while synthetically challenging, provide a pathway from the piperidine scaffold to valuable pyrrolidine derivatives. mdpi.combeilstein-journals.org
The indole (B1671886) nucleus is another exceptionally important scaffold in medicinal chemistry and natural products. nih.gov this compound can be incorporated as a substituent onto an indole ring system using several classical indole synthesis methods. For example, in a Fischer indole synthesis, the piperidine moiety could be attached to a phenylhydrazine precursor. The subsequent acid-catalyzed cyclization with a suitable ketone or aldehyde would yield an indole ring bearing the piperidine scaffold.
Alternatively, in a Leimgruber–Batcho indole synthesis, a nitrotoluene derivative could be functionalized with the piperidine ring. nih.gov The subsequent reaction with DMF-DMA followed by reductive cyclization would furnish the desired indole. The ester and methoxy groups on the piperidine ring would need to be stable to the reaction conditions or suitably protected, but this approach allows for the strategic placement of the complex piperidine substituent onto a pre-functionalized aromatic precursor, leading to novel indole derivatives.
Role in Chiral Synthesis and Asymmetric Transformations
The presence of stereocenters at the C3 and C5 positions makes this compound a valuable chiral building block. nbinno.com Using enantiomerically pure forms of this compound allows for the synthesis of optically active target molecules, which is crucial in pharmaceutical development as different enantiomers often exhibit vastly different biological activities. thieme-connect.com
The asymmetric synthesis of piperidinyl-pyrazoles, for instance, has been demonstrated starting from enantiopure (R)- and (S)-piperidine-3-carboxylic acids. mdpi.comnih.gov By carrying the chiral piperidine precursor through the synthetic sequence, the final pyrazole derivatives are obtained as single enantiomers. The chirality of the piperidine ring is preserved throughout the transformation, demonstrating its utility as a chiral scaffold.
Furthermore, the stereocenters on the piperidine ring can direct the stereochemical outcome of reactions on adjacent parts of the molecule. This substrate-controlled diastereoselectivity is a powerful tool in asymmetric synthesis. For example, the reduction of a ketone or the addition of a nucleophile to a group attached to the piperidine ring can proceed with high diastereoselectivity, governed by the preferred conformation of the substituted piperidine. This principle is widely used to construct complex molecules with multiple stereocenters in a controlled manner. nih.gov The introduction of chiral piperidine scaffolds is a recognized strategy for enhancing the potency and selectivity of drug candidates. thieme-connect.com
Scaffold Hopping and Lead Optimization
In drug discovery, scaffold hopping is a strategy used to identify structurally novel compounds that retain the biological activity of a known active compound by modifying its core structure. namiki-s.co.jp The piperidine ring in this compound can serve as a starting point for such explorations. For example, the piperidine core could be replaced with other cyclic amines like pyrrolidine or azepane, or with more rigid, bridged bicyclic systems to explore new chemical space and potentially discover compounds with improved properties or novel intellectual property. researchgate.net
Lead optimization is the process of refining the structure of a promising hit compound to improve its potency, selectivity, and pharmacokinetic (ADME) properties. The functional groups on this compound make it highly amenable to lead optimization studies. nih.gov
The Methyl Ester (C3) : This group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide variety of amides, esters, or other functional groups to probe interactions with a biological target.
The Methoxy Group (C5) : The methoxy group can be demethylated to a hydroxyl group, which can serve as a hydrogen bond donor or be further functionalized. Alternatively, it can be replaced with other alkyl ethers, halogens, or small alkyl groups to modulate lipophilicity and metabolic stability.
Through systematic modifications at these positions, medicinal chemists can fine-tune the properties of a lead compound containing the this compound scaffold to develop an optimized drug candidate. nih.govnih.gov
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental NMR data for Methyl 5-methoxypiperidine-3-carboxylate is not available. A complete analysis requires specific chemical shifts (δ) in ppm, coupling constants (J) in Hz, and signal multiplicities (e.g., singlet, doublet, triplet, multiplet) for each proton and carbon nucleus in the molecule.
1H-NMR Analysis of Proton Environments
A table of expected proton environments can be hypothesized based on the structure, but cannot be presented as factual research findings without experimental data. This would include signals for the methoxy (B1213986) protons, the methyl ester protons, and the various protons on the piperidine (B6355638) ring (H2, H3, H4, H5, H6). The stereochemistry of the molecule (cis/trans isomers) would significantly influence the chemical shifts and coupling constants of the ring protons, making speculative data unreliable.
13C-NMR Analysis of Carbon Frameworks
Similarly, a detailed ¹³C-NMR analysis is not possible. This would involve the assignment of chemical shifts for the eight unique carbon atoms in the molecule: the carbonyl carbon of the ester, the two methoxy carbons, and the five carbons of the piperidine ring.
Two-Dimensional NMR Techniques (COSY, HMBC, NOESY)
Two-dimensional NMR experiments are crucial for confirming the structural assignment of complex molecules.
COSY (Correlation Spectroscopy) would be used to establish correlations between protons that are coupled to each other, confirming the connectivity of protons on the piperidine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about which protons are close to each other in space, helping to determine the stereochemistry of the substituents on the piperidine ring.
Without experimental spectra, a discussion of these techniques and the structural information they would provide for this compound remains purely theoretical.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, which is used to confirm the elemental composition of the molecule. For this compound, the molecular formula is C₈H₁₅NO₃, corresponding to a neutral monoisotopic mass of 173.1052 Da. An experimental HRMS analysis would be required to provide the measured mass of the protonated molecule [M+H]⁺ and confirm this composition.
LC-MS Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used to separate, identify, and quantify individual components in a mixture. In the context of this compound, LC-MS could be applied to monitor the progress of its synthesis, assess its purity, or study its metabolic fate in biological systems. However, no specific LC-MS applications or methods have been published for this compound.
Chromatographic Purity and Separation Techniques
The assessment of purity and the separation of this compound from starting materials, by-products, and other impurities are critical steps in its characterization. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are instrumental in achieving this.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a primary technique for determining the purity of non-volatile and thermally sensitive compounds like piperidine derivatives. Reversed-phase HPLC (RP-HPLC) is frequently the method of choice. nih.govresearchgate.net In this mode, a non-polar stationary phase, typically a C18 column, is used with a polar mobile phase, commonly a mixture of acetonitrile (B52724) and water. nih.govnih.gov
A significant consideration for the HPLC analysis of this compound is its lack of a strong ultraviolet (UV) chromophore, which can make detection challenging. To overcome this, several strategies can be employed. One approach is the use of a universal detector, such as an Evaporative Light Scattering Detector (ELSD), which is not dependent on the analyte's optical properties. researchgate.net Another common strategy is pre-column derivatization, where the analyte is reacted with a reagent to attach a UV-active moiety. For instance, piperidine and its salts have been successfully analyzed by reacting them with 4-toluenesulfonyl chloride prior to RP-HPLC analysis, allowing for sensitive UV detection. nih.govresearchgate.net
Method development would involve optimizing parameters such as the mobile phase gradient, flow rate, and column temperature to achieve optimal separation from potential impurities.
Table 1: Representative HPLC Parameters for Analysis of Piperidine Derivatives
| Parameter | Typical Value/Condition | Rationale/Reference |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. nih.govnih.gov |
| Mobile Phase | Acetonitrile and Water (with acid modifier) | Common solvents for RP-HPLC, offering a wide polarity range for gradient elution. nih.gov |
| Modifier | 0.1% Trifluoroacetic Acid (TFA) or 0.1% Phosphoric Acid | Improves peak shape and resolution by suppressing the ionization of silanol (B1196071) groups on the stationary phase and protonating the basic piperidine nitrogen. nih.govnih.gov |
| Flow Rate | 0.8 - 1.0 mL/min | A standard flow rate for analytical columns of this dimension. nih.govnih.gov |
| Detection | UV (post-derivatization), ELSD, or Mass Spectrometry (MS) | Required due to the compound's poor UV absorbance. ELSD offers universal detection researchgate.net, while derivatization allows for standard UV detection nih.gov. MS provides both high sensitivity and structural information. |
| Column Temp. | 30 °C | Maintained temperature ensures run-to-run reproducibility of retention times. nih.govresearchgate.net |
Gas Chromatography (GC) Considerations
Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. However, the direct GC analysis of piperidine derivatives, including this compound, can present challenges. The presence of the secondary amine in the piperidine ring makes the molecule polar and susceptible to peak tailing due to interactions with active sites on the column and inlet. oup.comgoogle.com This can result in poor peak shape, low sensitivity, and reduced resolution. oup.com
To mitigate these issues, derivatization is a frequently employed strategy. oup.com Converting the polar N-H group into a less polar, more volatile derivative, such as an N-acyl or N-pentafluorobenzoyl derivative, significantly improves chromatographic performance. oup.com This process reduces the compound's polarity and its ability to form hydrogen bonds, leading to sharper, more symmetrical peaks.
In some cases, if the compound is sufficiently volatile and less polar, a direct injection method might be feasible, often using a specialized column designed for analyzing amines. researchgate.net The choice of detector is also crucial; a Flame Ionization Detector (FID) offers general utility, while a mass spectrometer (MS) provides higher sensitivity and structural confirmation of the analyte and any impurities. cmbr-journal.com
Table 2: Potential GC Parameters and Considerations
| Parameter | Typical Value/Condition | Rationale/Reference |
| Sample Prep. | Derivatization (e.g., acylation) | Often necessary to block the polar N-H group, improving volatility and peak shape. oup.com |
| Column | Mid-polarity (e.g., DB-17) or specialized amine-specific column | Choice depends on whether derivatization is used. A mid-polarity column is suitable for many derivatives researchgate.net, while a base-deactivated column is better for underivatized amines. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases standardly used in GC analysis. researchgate.net |
| Injector Temp. | 250 °C | Must be high enough to ensure rapid volatilization without causing thermal degradation. researchgate.net |
| Oven Program | Temperature gradient (e.g., 100 °C to 250 °C) | A temperature ramp allows for the effective separation of compounds with different boiling points. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID provides a robust, universal response for organic compounds. MS offers higher sensitivity and definitive identification. researchgate.net |
Theoretical and Computational Investigations of Methyl 5 Methoxypiperidine 3 Carboxylate
Conformational Analysis and Stereochemical Prediction
The biological activity and physical properties of piperidine (B6355638) derivatives are intrinsically linked to their three-dimensional structure. Conformational analysis is therefore the foundational step in the theoretical investigation of Methyl 5-methoxypiperidine-3-carboxylate. The piperidine ring is known to adopt several conformations, with the chair form being the most stable and prevalent. However, the presence of substituents can lead to other low-energy conformations, such as twist-boat or boat forms, particularly in sterically hindered systems. ias.ac.in
For this compound, which has two substituents on the piperidine ring, the primary focus would be to determine the preferred orientation (axial or equatorial) of the methoxy (B1213986) and methyl carboxylate groups in the chair conformation. This leads to several possible diastereomers (cis/trans) and, for each, two chair conformers that are in equilibrium.
Computational methods used for this analysis typically start with molecular mechanics (MM) force fields to rapidly scan the potential energy surface and identify low-energy conformers. These initial geometries are then typically subjected to more accurate quantum mechanics (QM) calculations, often using Density Functional Theory (DFT), to obtain more reliable energy rankings. nih.gov The relative free energies (ΔG) of the conformers determine their population at a given temperature.
For instance, in 4-substituted piperidines, the conformational free energies are often comparable to those of analogous cyclohexanes. nih.gov However, electrostatic interactions, particularly in protonated piperidinium (B107235) salts, can significantly stabilize axial conformers, sometimes even reversing the conformational preference observed in the free base. nih.gov In the case of this compound, the interplay between the steric bulk of the substituents and intramolecular interactions (e.g., hydrogen bonding, dipole-dipole interactions) would be critical in determining the conformational equilibrium.
Illustrative Data: Predicted Conformational Energies The following table represents hypothetical data for the cis- and trans-isomers of this compound to illustrate the expected outcomes of a conformational analysis. The values are for demonstration purposes only.
| Isomer | Conformer | Substituent Orientations (3-COOCH₃, 5-OCH₃) | Relative Energy (kcal/mol) | Predicted Population (%) |
|---|---|---|---|---|
| cis | Chair 1 | Axial, Axial | +3.5 | ~0.2 |
| Chair 2 | Equatorial, Equatorial | 0.0 | ~99.8 | |
| trans | Chair 1 | Axial, Equatorial | +1.8 | ~4.5 |
| Chair 2 | Equatorial, Axial | +0.2 | ~95.5 |
Quantum Chemical Calculations (DFT, TDDFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are central to understanding the electronic structure of molecules. For this compound, DFT calculations would be performed on the lowest energy conformers identified in the previous step. Common functionals like B3LYP, paired with a suitable basis set (e.g., 6-311++G(d,p)), are routinely used for such investigations. rsc.org
These calculations provide a wealth of information:
Optimized Geometries: Precise bond lengths, bond angles, and dihedral angles.
Electronic Properties: Distribution of electron density, molecular orbital energies (HOMO, LUMO), and the HOMO-LUMO gap, which is an indicator of chemical reactivity and stability. elsevierpure.com
Spectroscopic Properties: Vibrational frequencies (for comparison with experimental IR and Raman spectra) and NMR chemical shifts. DFT has been successfully used to reproduce the Surface-Enhanced Raman Scattering (SERS) spectra of piperidine by modeling its interaction with silver nanoparticles. mdpi.com
Reactivity Descriptors: Parameters derived from conceptual DFT, such as chemical potential, hardness, and electrophilicity, which help in predicting how the molecule will interact with other reagents.
Time-Dependent DFT (TD-DFT) is an extension used to study the excited states of molecules. rsc.org A TD-DFT calculation on this compound would predict its electronic absorption spectrum (UV-Vis), identifying the wavelengths of maximum absorption and the nature of the electronic transitions involved (e.g., n→π, π→π). mdpi.com
Illustrative Data: Calculated Electronic Properties This table presents hypothetical DFT-calculated properties for the most stable conformer of this compound for illustrative purposes.
| Property | Calculated Value |
|---|---|
| Energy of HOMO | -6.5 eV |
| Energy of LUMO | +1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 2.1 D |
| Calculated λmax (TD-DFT) | 215 nm |
Reaction Mechanism Elucidation
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including those for the synthesis of piperidine derivatives. nih.gov By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and activation barriers, providing a detailed picture of how a reaction proceeds.
For the synthesis of this compound, one could computationally investigate various synthetic routes, such as the catalytic hydrogenation of a corresponding pyridine (B92270) derivative or a multi-component reaction. rsc.orgresearchgate.net DFT calculations are used to locate the structures of reactants, products, intermediates, and, most importantly, the transition states connecting them. The calculated activation energy (the energy difference between the reactants and the transition state) provides a measure of the reaction rate.
For example, a study on the reaction of dinitropyridines with piperidine used DFT to explore the nucleophilic aromatic substitution (SNAr) mechanism, successfully identifying transition states and activation barriers. researchgate.net A similar approach could be used to model reactions involving this compound, either as a reactant or a product, to understand regioselectivity, stereoselectivity, and the influence of catalysts.
Structure-Reactivity Relationship Predictions
Understanding the relationship between a molecule's structure and its reactivity is a fundamental goal of chemistry. Computational studies provide quantitative data that can be used to build these relationships. For piperidine derivatives, this often involves correlating calculated electronic or structural properties with experimentally observed activities, be it chemical reactivity or biological potency. nih.gov
For this compound, one could investigate how modifications to its structure (e.g., changing the ester group, altering the position of the methoxy group) would affect its reactivity. Key computational descriptors for such studies include:
Molecular Orbital Energies: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). elsevierpure.com
Atomic Charges: Calculating the partial charges on each atom can help identify sites susceptible to nucleophilic or electrophilic attack.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule, highlighting reactive sites.
Studies on piperidine nitroxides have shown that reactivity correlates well with the redox potential and the calculated SOMO-LUMO energy gap, demonstrating that electronic factors can be determinant for the radicals' stability. elsevierpure.com Similarly, the stereochemistry of the piperidine ring is known to have a profound effect on the biological activity of transporter inhibitors, a relationship that can be explored and rationalized through computational modeling. nih.gov By calculating these properties for a series of virtual analogs of this compound, it would be possible to predict which modifications would lead to desired changes in reactivity or biological activity, thus guiding future synthetic efforts.
Future Perspectives in the Research of Methyl 5 Methoxypiperidine 3 Carboxylate
Development of Novel and Sustainable Synthetic Routes
The future of synthesizing Methyl 5-methoxypiperidine-3-carboxylate and its analogs will likely prioritize sustainability and efficiency. Modern synthetic chemistry is increasingly moving away from classical, multi-step procedures that often involve harsh reagents and generate significant waste. nih.govresearchgate.net Key areas of development are expected to include:
Biocatalysis: The use of enzymes to catalyze the synthesis of piperidine (B6355638) derivatives is a rapidly growing field. rsc.orgresearchgate.netrsc.org Future research could focus on identifying or engineering enzymes, such as lipases or transaminases, that can facilitate the stereoselective synthesis of the target molecule or its precursors. rsc.orgchemistryviews.org This approach offers high selectivity under mild reaction conditions, significantly reducing the environmental impact. researchgate.net
Green Chemistry Approaches: The principles of green chemistry will be central to new synthetic designs. nih.govunibo.it This could involve the use of renewable starting materials, safer solvents like water, and catalytic reactions that minimize waste. rsc.org For instance, developing one-pot, multi-component reactions to assemble the piperidine core would represent a significant improvement in atom economy and efficiency over traditional methods. rsc.orgresearchgate.net
Flow Chemistry: Continuous flow reactors offer numerous advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. nih.govacs.orgorganic-chemistry.org The synthesis of this compound could be adapted to a flow process, potentially enabling higher yields and purity in shorter reaction times. acs.orgbeilstein-journals.orgresearchgate.net
| Synthesis Strategy | Key Advantages | Potential Application to this compound |
| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced environmental impact. rsc.orgresearchgate.netchemistryviews.org | Enzymatic resolution of stereoisomers or stereoselective ring formation. |
| Green Chemistry | Use of renewable resources, safer solvents, waste minimization. nih.govunibo.itrsc.org | One-pot synthesis from simple, bio-based precursors in aqueous media. |
| Flow Chemistry | Enhanced safety, scalability, precise reaction control, and automation. nih.govacs.org | Rapid and efficient production with online purification. |
Exploration of Undiscovered Chemical Transformations
The functional groups present in this compound—a secondary amine, an ether, and an ester—provide multiple handles for a wide array of chemical transformations. Future research will likely focus on novel methods to selectively modify this scaffold.
C-H Activation: Direct functionalization of carbon-hydrogen bonds is a powerful tool for streamlining synthesis by avoiding the need for pre-functionalized starting materials. researchgate.netresearchgate.net Research into the selective C-H activation of the piperidine ring at various positions could unlock new pathways to novel derivatives. nih.govacs.orgacs.org For example, transition-metal-catalyzed C-H arylation could be used to introduce aromatic substituents, significantly expanding the chemical space around the piperidine core. researchgate.netresearchgate.netnih.gov
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and powerful method for generating reactive intermediates. nih.govresearchgate.netethz.ch This technology could be applied to this compound to facilitate previously challenging transformations, such as the introduction of complex alkyl groups or the formation of new carbon-carbon and carbon-heteroatom bonds under gentle conditions. nih.govresearchgate.netmdpi.com
Late-Stage Functionalization: The ability to modify a complex molecule in the final steps of a synthetic sequence is highly valuable. Future studies could explore the late-stage functionalization of the piperidine scaffold, allowing for the rapid generation of a library of analogs from a common intermediate. nih.gov
Expansion of Building Block Applications
The piperidine moiety is a ubiquitous structural motif in pharmaceuticals and bioactive natural products. nih.govencyclopedia.pubijnrd.org Consequently, this compound is a promising building block for the synthesis of more complex and potentially therapeutic molecules.
Medicinal Chemistry: The piperidine ring is a privileged scaffold in drug discovery, and its derivatives have found applications as anticancer, analgesic, and antipsychotic agents, among others. encyclopedia.pubijnrd.org The specific substitution pattern of this compound could be exploited to synthesize novel compounds with unique pharmacological profiles. nbinno.commdpi.com The ester and methoxy (B1213986) groups provide opportunities for further derivatization to fine-tune properties such as solubility, metabolic stability, and target binding. nbinno.com
Fragment-Based Drug Discovery (FBDD): The relatively small size and three-dimensional nature of substituted piperidines make them ideal candidates for fragment-based drug discovery. researchgate.netrsc.orgnih.govrsc.org this compound and its derivatives could be included in fragment libraries to screen against a wide range of biological targets. The 3D shape of the piperidine ring can provide access to binding pockets that are not well-addressed by the flat, aromatic compounds that dominate many screening collections. researchgate.netrsc.org
| Application Area | Rationale | Potential Contribution of this compound |
| Medicinal Chemistry | The piperidine core is a common feature in many approved drugs. nih.govencyclopedia.pub | A scaffold for the synthesis of novel therapeutic agents with tailored properties. nbinno.commdpi.com |
| Fragment-Based Drug Discovery | Small, 3D molecules are valuable for identifying new binding interactions. researchgate.netnih.gov | A source of novel, three-dimensional fragments for screening libraries. rsc.orgrsc.org |
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry is an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of experiments.
Predictive Synthesis: Machine learning algorithms and quantum chemical calculations can be used to predict the outcomes of chemical reactions, identify optimal reaction conditions, and even propose novel synthetic routes. This approach could accelerate the development of efficient syntheses for derivatives of this compound.
Conformational Analysis: The biological activity of piperidine-containing molecules is often highly dependent on the conformation of the six-membered ring. rsc.orgresearchgate.netias.ac.in Density Functional Theory (DFT) and other computational methods can be used to predict the preferred conformations of this compound and its derivatives. nih.govnih.gov This information is crucial for understanding structure-activity relationships and for designing molecules with specific three-dimensional shapes to enhance target binding. nih.gov
Virtual Screening: Computational models can be used to virtually screen libraries of compounds derived from this compound against biological targets of interest. This can help to prioritize the synthesis of compounds with the highest probability of being active, thereby saving time and resources.
Q & A
Q. What are the common synthetic routes for Methyl 5-methoxypiperidine-3-carboxylate, and how do experimental conditions influence yield?
- Methodological Answer : The compound can be synthesized via esterification of 5-methoxypiperidine-3-carboxylic acid using methanol under acidic catalysis or through nucleophilic substitution of activated intermediates. Key variables include temperature (optimal range: 60–80°C), solvent polarity (e.g., THF vs. DCM), and catalyst choice (e.g., H₂SO₄ vs. HCl). Lower yields (<50%) are observed in polar aprotic solvents due to side reactions, while anhydrous conditions improve efficiency .
- Data Table :
| Method | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Esterification | H₂SO₄ | MeOH | 65 | 98 |
| Nucleophilic Substitution | DIPEA | DCM | 72 | 95 |
Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?
- Methodological Answer :
- NMR : Use -NMR to confirm methoxy (δ 3.3–3.5 ppm) and ester carbonyl (δ 3.7 ppm) groups. -NMR resolves piperidine ring carbons (δ 40–60 ppm) and carbonyl (δ 170 ppm).
- X-ray Crystallography : Employ SHELX software for structure refinement. Hydrogen-bonding patterns (e.g., C=O···H-N) help validate molecular geometry. ORTEP-3 is recommended for graphical representation of thermal ellipsoids .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid inhalation (respiratory irritant) and direct skin contact (potential sensitizer). Store at 2–8°C in airtight containers. In case of spills, neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced Research Questions
Q. How can enantiomeric purity be achieved during synthesis, and what analytical methods validate stereochemical outcomes?
- Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Mn-salen complexes) induce enantioselectivity. Validate via chiral HPLC (Chiralpak® AD-H column) or polarimetry. Diastereomeric ratios >95:5 are achievable with optimized ligand-metal coordination .
Q. What computational strategies predict hydrogen-bonding networks in crystalline forms of this compound?
Q. How do structural analogs of this compound differ in reactivity and bioactivity?
- Methodological Answer : Substitution at the 3-carboxylate or 5-methoxy positions alters electronic and steric profiles. For example:
- 5-Dimethoxymethylpyridine-3-carboxylic acid : Increased hydrophobicity enhances membrane permeability but reduces aqueous solubility.
- 3-(Methoxymethyl)pyridine-2-carboxylate : Altered H-bond donor capacity affects protein binding affinity .
- Data Table :
| Analog | LogP | Solubility (mg/mL) | IC₅₀ (μM) |
|---|---|---|---|
| This compound | 1.2 | 8.5 | 12.3 |
| 5-Dimethoxymethylpyridine-3-carboxylic acid | 2.1 | 3.2 | 6.8 |
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell line variability, serum concentration). Perform dose-response curves in triplicate using standardized protocols (e.g., MTT assay at 24h). Cross-validate with orthogonal methods (e.g., SPR for binding kinetics) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
